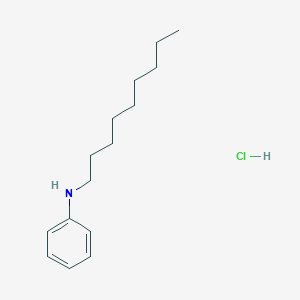
1-Methyl-2,3-dihydroindole;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3-dihydroindole;oxalic acid is a compound that combines the structural features of 1-Methyl-2,3-dihydroindole and oxalic acid. Indole derivatives, such as 1-Methyl-2,3-dihydroindole, are significant in both natural products and synthetic compounds due to their biological activities and applications in various fields . Oxalic acid, a simple dicarboxylic acid, is known for its role in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydroindole can be synthesized through several methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The process typically involves:
- Formation of a hydrazone intermediate.
- Cyclization of the hydrazone to form the indole ring.
- Reduction of the resulting indole to obtain 1-Methyl-2,3-dihydroindole .
Industrial Production Methods: Industrial production of 1-Methyl-2,3-dihydroindole often involves optimized versions of the Fischer indole synthesis, utilizing catalysts and specific reaction conditions to enhance yield and purity . Oxalic acid is commercially produced through the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2,3-dihydroindole undergoes various chemical reactions, including:
Oxidation: Conversion to indole derivatives using oxidizing agents like manganese dioxide.
Reduction: Reduction of oxindoles to indoles using reducing agents such as zinc powder and hydrochloric acid.
Substitution: N-alkylation reactions to introduce alkyl groups at the nitrogen atom of the indole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Zinc powder in aqueous hydrochloric acid.
Substitution: Alkyl halides in the presence of bases like sodium hydride.
Major Products:
Applications De Recherche Scientifique
1-Methyl-2,3-dihydroindole;oxalic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-2,3-dihydroindole derivatives involves interactions with various molecular targets and pathways:
Nuclear Receptors: Activation of nuclear receptors, such as aryl hydrocarbon receptor (AHR), which regulates gene expression.
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Signaling Molecules: Acting as signaling molecules to modulate biological processes.
Comparaison Avec Des Composés Similaires
Indole: The parent compound of 1-Methyl-2,3-dihydroindole, known for its wide range of biological activities.
Oxindole: A related compound with similar structural features and biological activities.
Tryptophan Derivatives: Compounds like indole-3-acetic acid, which are derived from tryptophan and exhibit similar biological properties.
Uniqueness: The presence of both indole and oxalic acid moieties allows for unique chemical transformations and biological activities .
Propriétés
Numéro CAS |
114985-75-0 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
1-methyl-2,3-dihydroindole;oxalic acid |
InChI |
InChI=1S/C9H11N.C2H2O4/c1-10-7-6-8-4-2-3-5-9(8)10;3-1(4)2(5)6/h2-5H,6-7H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
XAYOLDCLLHAVQC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC=CC=C21.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


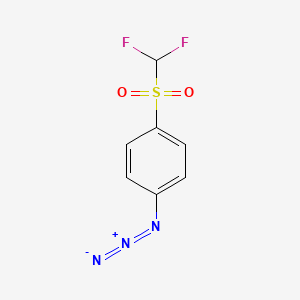
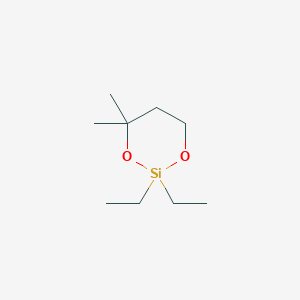
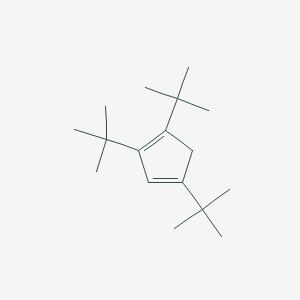
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
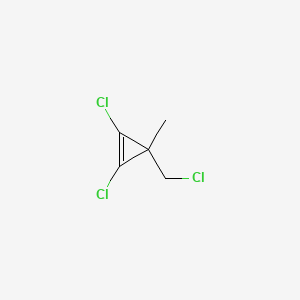
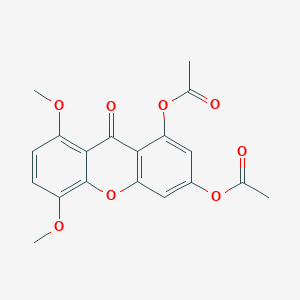

![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
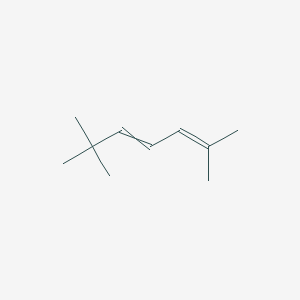
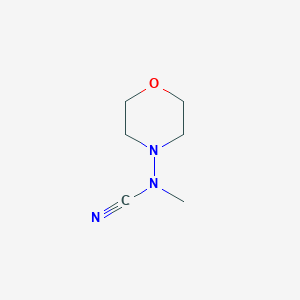
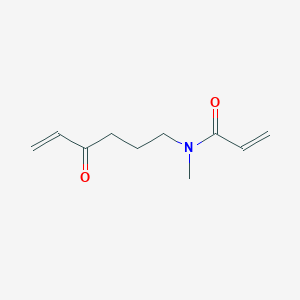
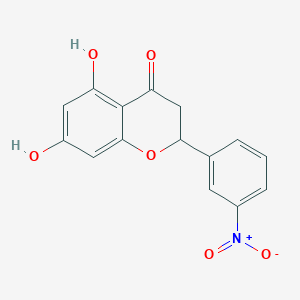
![Propanoic acid, 3-[bis(carboxymethyl)amino]-2-hydroxy-](/img/structure/B14295431.png)
